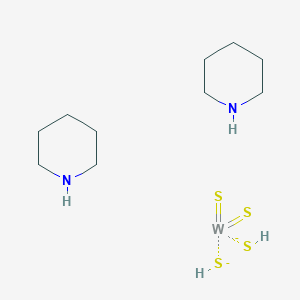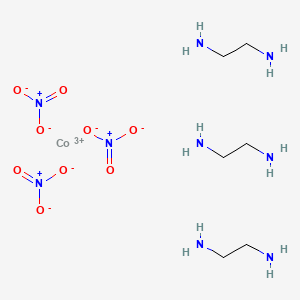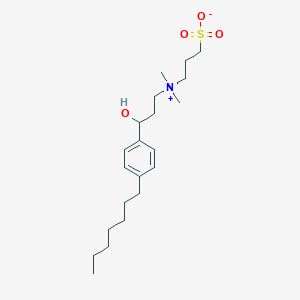
Styrene--13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Styrene–13C, also known as Ethenyl-1-13C benzene, is a compound where the carbon-13 isotope is incorporated into the styrene molecule. This isotopic labeling is particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy, due to the unique properties of carbon-13.
準備方法
Synthetic Routes and Reaction Conditions
Styrene–13C can be synthesized through various methods. One common approach involves the use of carbon-13 labeled precursors in the synthesis of styrene. For instance, the reaction of carbon-13 labeled ethylene with benzene in the presence of a catalyst can yield styrene–13C. The reaction conditions typically involve high temperatures and pressures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of styrene–13C often involves the use of specialized equipment to handle the isotopic labeling. The process may include the use of carbon-13 labeled ethylene or other precursors, along with catalysts and specific reaction conditions to ensure high yield and purity of the labeled styrene.
化学反応の分析
Types of Reactions
Styrene–13C undergoes various chemical reactions similar to regular styrene. These include:
Oxidation: Styrene–13C can be oxidized to form styrene oxide–13C.
Reduction: It can be reduced to form ethylbenzene–13C.
Substitution: Styrene–13C can undergo substitution reactions, such as halogenation, to form halogenated styrene–13C derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Styrene oxide–13C.
Reduction: Ethylbenzene–13C.
Substitution: Halogenated styrene–13C derivatives.
科学的研究の応用
Styrene–13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Used in the development of diagnostic tools and imaging techniques.
Industry: Employed in the production of polymers and copolymers for various applications.
作用機序
The mechanism of action of styrene–13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides unique signals that can be detected and analyzed to study molecular structures, interactions, and dynamics. This isotopic labeling allows researchers to gain detailed insights into the behavior of molecules in various environments.
類似化合物との比較
Similar Compounds
Styrene: The non-labeled version of styrene.
Ethylbenzene–13C: Another carbon-13 labeled compound used in similar applications.
Benzene–13C: Carbon-13 labeled benzene used in NMR studies.
Uniqueness
Styrene–13C is unique due to its specific isotopic labeling, which makes it particularly valuable in NMR spectroscopy. The incorporation of carbon-13 allows for detailed analysis of molecular structures and dynamics, providing insights that are not possible with non-labeled compounds.
特性
CAS番号 |
31124-35-3 |
|---|---|
分子式 |
C8H8 |
分子量 |
105.14 g/mol |
IUPAC名 |
(113C)ethenylbenzene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2+1 |
InChIキー |
PPBRXRYQALVLMV-VQEHIDDOSA-N |
異性体SMILES |
C=[13CH]C1=CC=CC=C1 |
正規SMILES |
C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)


